4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, methoxy groups, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the methoxy groups, and coupling with the benzamide moiety. Common reagents used in these reactions include sodium borohydride for reduction, and various catalysts such as palladium or copper for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-methoxy-N-methyl-N-phenylaniline
- 4,4’-dimethoxytriphenylamine
- 2-methoxyphenyl isocyanate.
Uniqueness
4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound features several functional groups, including:
- Amide group : Essential for biological activity.
- Triazole ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
- Methoxy groups : Often enhance lipophilicity and bioavailability.
Molecular Formula
The molecular formula of the compound is C23H26N4O3S, with a molecular weight of approximately 454.55 g/mol.
Anticancer Properties
Recent studies have indicated that compounds with similar triazole scaffolds exhibit significant anticancer activity. For instance, research has shown that triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies demonstrated that these compounds effectively target multidrug-resistant (MDR) cancer cells, suggesting that they could be viable alternatives to existing chemotherapy agents .
Antimicrobial Activity
The triazole moiety is also associated with antimicrobial properties. Studies have reported that derivatives similar to the compound possess activity against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays using brine shrimp (Artemia salina) have been employed to assess the lethality of the compound. Results indicated a significant cytotoxic effect, with an LC50 value suggesting potential as an anticancer agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, it may bind to the colchicine site on tubulin.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells is a common feature observed in related compounds.
- Antioxidant Activity : Some derivatives have shown to scavenge free radicals, reducing oxidative stress in cells .
Case Studies
Study | Findings | Methodology |
---|---|---|
Study 1 | Demonstrated significant inhibition of cancer cell proliferation | In vitro assays on prostate cancer cell lines |
Study 2 | Showed antimicrobial activity against Gram-positive bacteria | Disk diffusion method |
Study 3 | Evaluated cytotoxic effects on brine shrimp | LC50 determination |
Properties
IUPAC Name |
4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4S/c1-18-8-12-20(13-9-18)29-25(33)17-37-27-31-30-24(32(27)22-6-4-5-7-23(22)36-3)16-28-26(34)19-10-14-21(35-2)15-11-19/h4-15H,16-17H2,1-3H3,(H,28,34)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWQZZFKSMSLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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